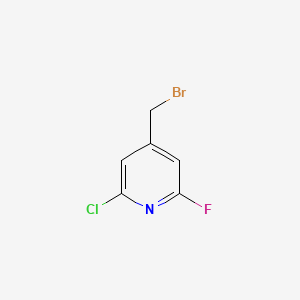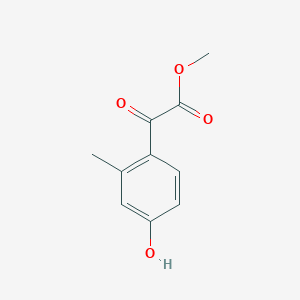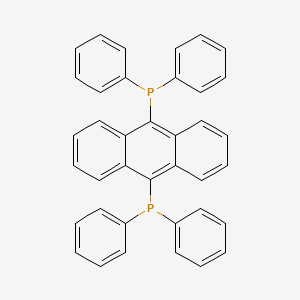
9,10-Bis(diphenylphosphino)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Bis(diphenylphosphino)anthracene is an organophosphorus compound with the molecular formula C38H28P2. It is a derivative of anthracene, where two diphenylphosphino groups are attached at the 9 and 10 positions of the anthracene ring. This compound is known for its unique electronic properties and is used in various scientific research applications, particularly in the fields of chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(diphenylphosphino)anthracene typically involves the reaction of 9,10-dibromoanthracene with diphenylphosphine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
Análisis De Reacciones Químicas
Types of Reactions: 9,10-Bis(diphenylphosphino)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9,10-bis(diphenylphosphoryl)anthracene.
Substitution: The diphenylphosphino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out under mild conditions to prevent over-oxidation.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions. The conditions vary depending on the desired product.
Major Products:
Aplicaciones Científicas De Investigación
9,10-Bis(diphenylphosphino)anthracene has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound’s ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
Biology and Medicine: While specific applications in biology and medicine are limited, the compound’s derivatives are studied for their potential use in drug delivery and imaging.
Mecanismo De Acción
The mechanism of action of 9,10-Bis(diphenylphosphino)anthracene involves its ability to coordinate with metal ions through the phosphorus atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile ligand in coordination chemistry .
Comparación Con Compuestos Similares
9,10-Bis(phenylethynyl)anthracene: Known for its fluorescence properties and used in chemiluminescence research.
9,10-Anthracenediboronic acid bis(pinacol) ester: Used in the synthesis of organic semiconductors.
Uniqueness: 9,10-Bis(diphenylphosphino)anthracene is unique due to its ability to form stable complexes with transition metals, making it valuable in catalytic applications. Its electronic properties also make it suitable for use in optoelectronic devices, distinguishing it from other anthracene derivatives .
Propiedades
Fórmula molecular |
C38H28P2 |
|---|---|
Peso molecular |
546.6 g/mol |
Nombre IUPAC |
(10-diphenylphosphanylanthracen-9-yl)-diphenylphosphane |
InChI |
InChI=1S/C38H28P2/c1-5-17-29(18-6-1)39(30-19-7-2-8-20-30)37-33-25-13-15-27-35(33)38(36-28-16-14-26-34(36)37)40(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H |
Clave InChI |
ZOIWQBKOGUVOPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


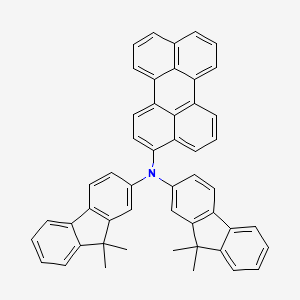
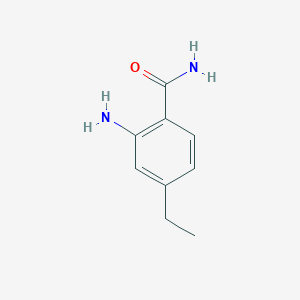
![1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13132806.png)
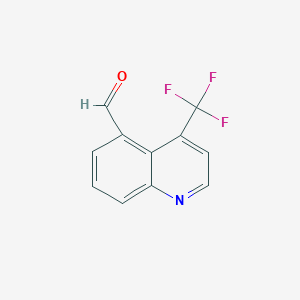
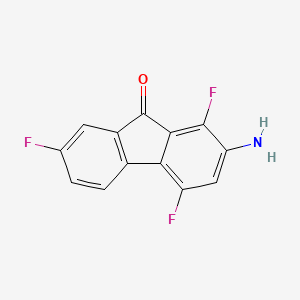

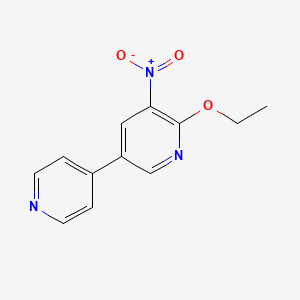

![1-Oxetan-3-yl-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13132847.png)
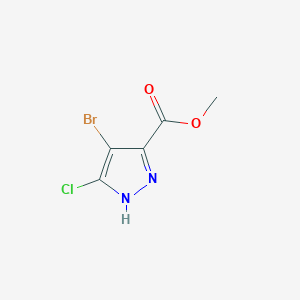
![6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B13132858.png)
![(18S)-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13132873.png)
